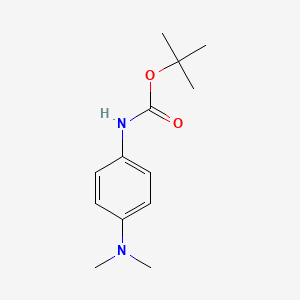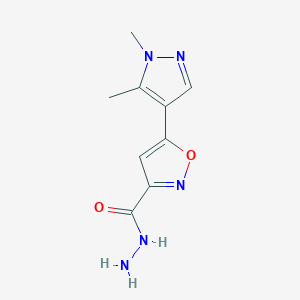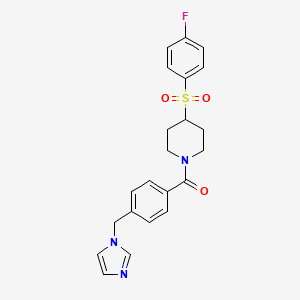
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic molecule that contains an imidazole ring, a phenyl ring, a piperidine ring, and a sulfonyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst . This forms a 4-(1H-imidazol-1-yl) benzaldehyde intermediate, which can then react with substituted acetophenones to yield corresponding chalcones . Each chalcone can further react with guanidine hydrochloride to result in the final product .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also contains a phenyl ring, a piperidine ring, and a sulfonyl group .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the imidazole ring and the sulfonyl group. For example, the imidazole ring can participate in reactions such as N-arylation .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .科学研究应用
Application in Antifungal Research
Scientific Field
Medical Chemistry and Pharmacology
Summary of Application
This compound has been investigated for its potential antifungal properties, particularly against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis .
Methods of Application
Researchers utilized the Claisen–Schmidt condensation reaction to synthesize the compound, followed by recrystallization from hot methanol to achieve good yield and purity .
Results
The compound exhibited strong antifungal effectiveness, which is promising for the development of new treatments for pulmonary aspergillosis .
Application in Crystallography
Scientific Field
Crystallography
Summary of Application
The compound’s crystal structure has been determined to understand its molecular configuration and interactions .
Methods of Application
X-ray diffraction techniques were employed, using Cu Kα radiation, to analyze the crystal structure of the compound .
Results
The study provided detailed crystallographic data, contributing to the knowledge base of imidazole-containing compounds and their potential applications .
Application in HIV Research
Scientific Field
Virology and Medicinal Chemistry
Summary of Application
Derivatives of this compound have been synthesized and evaluated for their potential as HIV-1 inhibitors .
Methods of Application
The synthesis involved creating N-arylsulfonyl-3-acetylindole derivatives and testing their efficacy against HIV-1 activity .
Results
Some derivatives showed significant effectiveness against HIV-1, indicating the compound’s potential as a basis for developing new antiviral drugs .
Application in Coordination Chemistry
Scientific Field
Coordination Chemistry
Summary of Application
The compound has been used to synthesize coordination polymers with potential applications in material science .
Methods of Application
Solventothermal methods were used for the synthesis, followed by structural characterization through elemental analyses and infrared spectroscopy .
Results
The resulting coordination polymers were structurally characterized, providing insights into their potential use in various technological applications .
Application in Organic Synthesis
Scientific Field
Organic Chemistry
Summary of Application
The compound is involved in the synthesis of chalcones, which have various biological activities .
Methods of Application
The synthesis process included an aldol reaction, yielding chalcones with potential pharmacological properties .
Results
The synthesized chalcones showed potential for further study in medicinal chemistry due to their biological activities .
Application in Therapeutic Research
Scientific Field
Therapeutic Research and Drug Development
Summary of Application
Research has been conducted on the therapeutic potential of imidazole-containing compounds, including the one .
Methods of Application
The study involved the synthesis and evaluation of these compounds for their therapeutic effects .
Results
The research highlighted the compound’s potential in developing new therapies for various diseases, although specific quantitative data was not provided .
This analysis provides a glimpse into the diverse scientific applications of the compound, showcasing its potential in various fields of research. Each application offers a unique perspective on how this compound can contribute to scientific advancements.
Application in Antimicrobial Research
Scientific Field
Microbiology and Pharmacology
Summary of Application
The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial and fungal pathogens .
Methods of Application
Synthetic pathways involving the imidazole moiety have been explored, with the compound being tested against a range of microbial cultures to assess its inhibitory properties .
Results
The compound demonstrated good antimicrobial potential, suggesting its use in developing new antimicrobial drugs .
Application in Antioxidant Research
Scientific Field
Biochemistry
Summary of Application
Derivatives of the compound have been evaluated for their antioxidant activity, which is crucial in combating oxidative stress-related diseases .
Methods of Application
Various assays such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP were used to assess the antioxidant properties of the synthesized derivatives .
Results
The compound’s derivatives exhibited significant antioxidant activity, highlighting their potential in therapeutic applications .
Application in Phosphodiesterase (PDE) Inhibition
Scientific Field
Medicinal Chemistry
Summary of Application
The compound has been part of a novel series of derivatives studied for their role in PDE inhibition, which has implications in treating various ailments .
Methods of Application
The synthesis involved N-arylation of imidazole with 4-fluorobenzaldehyde, followed by reactions with substituted acetophenones and guanidine hydrochloride to yield the desired pyrimidines .
Results
Some synthesized pyrimidines showed marked activities in PDE inhibition, as well as antibacterial and antifungal bioassays .
Application in Estrogenicity Studies
Scientific Field
Endocrinology
Summary of Application
A related compound, 4-(Imidazol-1-yl)phenol, was used to evaluate the estrogenicity of phenolic xenoestrogens, which are environmental compounds that can mimic estrogen .
Methods of Application
A Saccharomyces cerevisiae-based Lac-Z reporter assay was employed to assess the estrogenic activity of the compound .
Results
The study provided insights into the estrogenic effects of phenolic compounds, which is important for understanding their impact on human health .
These additional applications further illustrate the versatility of the compound in various scientific fields, contributing to advancements in medical and biochemical research.
Application in Cancer Research
Scientific Field
Oncology and Medicinal Chemistry
Summary of Application
The compound has been explored for its potential use in cancer treatment, particularly due to its ability to inhibit cell proliferation .
Methods of Application
Researchers have designed and synthesized novel derivatives of the compound, aiming to target specific pathways involved in cancer cell growth .
Results
Preliminary studies have shown that certain derivatives can effectively inhibit the growth of cancer cells, offering a promising avenue for the development of new anticancer drugs .
Application in Neurodegenerative Disease Research
Scientific Field
Neurology and Pharmacology
Summary of Application
Imidazole derivatives, including the compound , have been studied for their neuroprotective properties .
Methods of Application
The compound has been used to synthesize molecules that can cross the blood-brain barrier and provide protection to neuronal cells .
Results
These studies have provided insights into the potential therapeutic uses of imidazole derivatives in treating neurodegenerative diseases .
Application in Anti-Inflammatory Research
Scientific Field
Immunology
Summary of Application
The anti-inflammatory potential of the compound has been investigated, given its structural similarity to known anti-inflammatory agents .
Methods of Application
Synthetic analogs of the compound were tested in vitro for their ability to reduce inflammatory markers .
Results
Some analogs demonstrated significant anti-inflammatory activity, suggesting the compound’s utility in developing new anti-inflammatory medications .
Application in Antiviral Research
Scientific Field
Virology
Summary of Application
Research has been conducted on the antiviral capabilities of the compound, especially against HIV .
Methods of Application
Derivatives of the compound were synthesized and evaluated for their efficacy in inhibiting HIV replication .
Results
The studies indicated that certain derivatives have potent antiviral activities against HIV, which could lead to new treatments for the virus .
Application in Material Science
Scientific Field
Material Science
Summary of Application
The compound has been used in the synthesis of new materials with potential electronic or photonic applications .
Methods of Application
Coordination polymers incorporating the compound were created using solventothermal methods .
Results
The new materials exhibited properties that could be useful in the development of electronic or photonic devices .
Application in Antimicrobial Coatings
Scientific Field
Biotechnology
Summary of Application
The compound’s antimicrobial properties have been leveraged to develop coatings for medical devices to prevent infections .
Methods of Application
Surface modification techniques were employed to apply the compound to various substrates, creating antimicrobial surfaces .
Results
The coatings showed effectiveness in reducing microbial growth, indicating their potential in medical device manufacturing .
安全和危害
While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-19-5-7-20(8-6-19)30(28,29)21-9-12-26(13-10-21)22(27)18-3-1-17(2-4-18)15-25-14-11-24-16-25/h1-8,11,14,16,21H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZKJAWASOVOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)
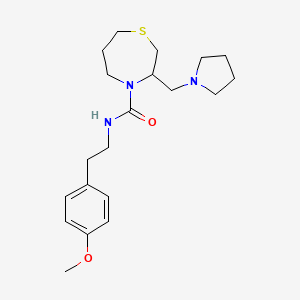
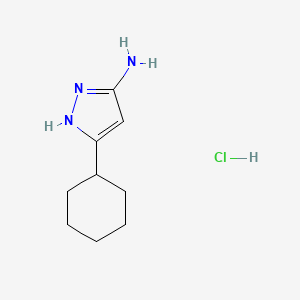
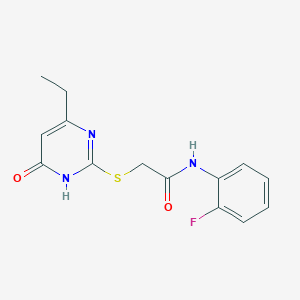
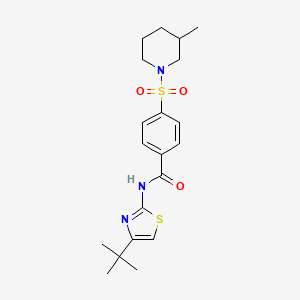
![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)
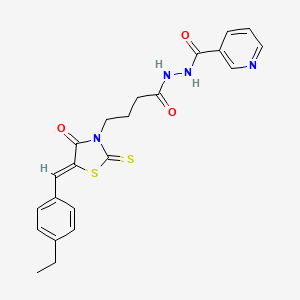
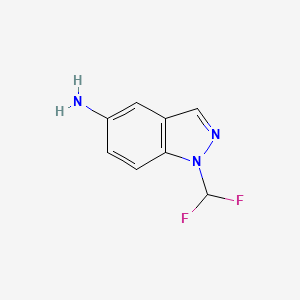
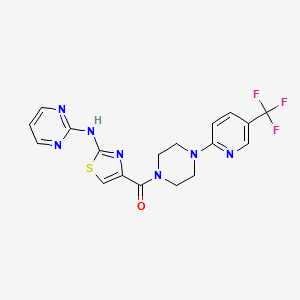
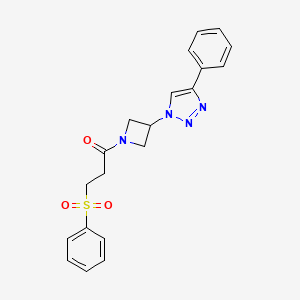
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)
